molecular formula C9H5BrClNO2 B1376906 5-Bromo-6-chloro-1H-indole-2-carboxylic acid CAS No. 934660-16-9

5-Bromo-6-chloro-1H-indole-2-carboxylic acid

Cat. No. B1376906
M. Wt: 274.5 g/mol
InChI Key: ITELQQXEWUFNLQ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a biochemical reagent . It has a CAS Number of 934660-16-9 and a molecular weight of 274.5 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-6-chloro-1H-indole-2-carboxylic acid . The InChI code is 1S/C9H5BrClNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) and the InChI key is ITELQQXEWUFNLQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-6-chloro-1H-indole-2-carboxylic acid is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis and Derivatives Formation : Research has developed concise and regioselective synthesis methods for indole derivatives, which are foundational for producing compounds like Herdmanine D and various amide derivatives through ultrasonic irradiation. These methodologies enhance the efficiency of producing bromo-indole carboxylic acids and their derivatives, indicating a similar potential for synthesizing and manipulating 5-Bromo-6-chloro-1H-indole-2-carboxylic acid derivatives (P. Sharma et al., 2020).
  • Microwave-Assisted Synthesis : Innovative microwave-assisted synthesis techniques have been applied to indole and furan derivatives, showcasing the potential for rapid, efficient synthesis of complex molecules that may include 5-Bromo-6-chloro-1H-indole-2-carboxylic acid derivatives, demonstrating significant anti-inflammatory and analgesic activities (S. Sondhi et al., 2007).

Biological Applications

  • Antimicrobial and Anti-inflammatory Activities : Studies have explored the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, suggesting that derivatives of 5-Bromo-6-chloro-1H-indole-2-carboxylic acid could possess similar biological activities and applications in developing new therapeutic agents (B. Narayana et al., 2009).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : Research on the synthesis of specific bromo-indole derivatives as intermediates highlights the compound's role in creating key pharmaceutical ingredients, which may extend to the synthesis of novel drugs or drug candidates incorporating 5-Bromo-6-chloro-1H-indole-2-carboxylic acid (Huang Bi-rong, 2013).

Antiproliferative and Anticancer Potential

  • Molecular Docking and Anticancer Research : The synthesis and molecular docking studies of indole derivatives have been conducted to understand their binding interactions with target proteins, suggesting potential applications in anticancer drug development. This indicates that 5-Bromo-6-chloro-1H-indole-2-carboxylic acid derivatives could be valuable in designing inhibitors for specific cancer targets (G. Ganga Reddy et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

While specific future directions for 5-Bromo-6-chloro-1H-indole-2-carboxylic acid are not mentioned in the sources I found, indole derivatives are a significant area of research due to their biological activities . They are used in the treatment of various disorders and the development of new synthetic methods for these compounds is an active area of research .

properties

IUPAC Name

5-bromo-6-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITELQQXEWUFNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743502
Record name 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-1H-indole-2-carboxylic acid

CAS RN

934660-16-9
Record name 5-Bromo-6-chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-6-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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